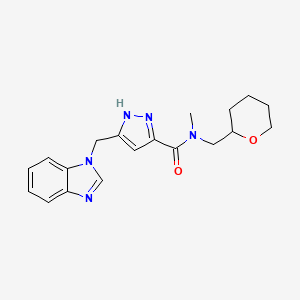methanone](/img/structure/B6005682.png)
[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl](3-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl](3-methoxyphenyl)methanone, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It has gained popularity in recent years as a designer drug and has been associated with a number of deaths due to its potent and unpredictable effects. Despite its dangerous reputation, U-47700 has also been the subject of scientific research, particularly in the areas of synthesis, mechanism of action, and biochemical and physiological effects.
作用机制
[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl](3-methoxyphenyl)methanone is a selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. It binds to the receptor with high affinity and activates the downstream signaling pathways that lead to the release of endogenous opioids and the inhibition of pain signals.
Biochemical and Physiological Effects:
[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl](3-methoxyphenyl)methanone has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause a number of adverse effects, such as nausea, vomiting, constipation, and addiction.
实验室实验的优点和局限性
[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl](3-methoxyphenyl)methanone has several advantages for use in laboratory experiments, including its high potency, selectivity for the μ-opioid receptor, and availability in pure form. However, its potential for abuse and toxicity, as well as the lack of standardized dosing protocols, make it a challenging substance to work with.
未来方向
There are several areas of future research that could be explored with [1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl](3-methoxyphenyl)methanone, including:
1. Development of safer and more effective opioid medications that target the μ-opioid receptor.
2. Investigation of the role of the opioid receptor system in addiction and withdrawal.
3. Exploration of the potential therapeutic benefits of [1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl](3-methoxyphenyl)methanone and other synthetic opioids.
4. Development of new tools and techniques for studying the structure and function of opioid receptors.
5. Evaluation of the long-term effects of [1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl](3-methoxyphenyl)methanone on the brain and body, as well as its potential for abuse and addiction.
In conclusion, [1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl](3-methoxyphenyl)methanone is a synthetic opioid that has gained notoriety as a designer drug, but has also been the subject of scientific research. Its high potency and selectivity for the μ-opioid receptor make it a valuable tool for studying the opioid receptor system, but its potential for toxicity and abuse must be carefully considered. Further research is needed to fully understand the biochemical and physiological effects of [1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl](3-methoxyphenyl)methanone, as well as its potential therapeutic benefits and long-term risks.
合成方法
[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl](3-methoxyphenyl)methanone can be synthesized through a multi-step process that involves the reaction of 3-methoxyphenylacetonitrile with 2,4-dimethoxy-5-methylbenzyl chloride, followed by reduction and acylation. The final product is a white crystalline powder that is soluble in water and ethanol.
科学研究应用
[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl](3-methoxyphenyl)methanone has been used in scientific research to study the opioid receptor system and its role in pain management and addiction. It has also been investigated as a potential treatment for opioid addiction, as well as a tool for studying the structure and function of opioid receptors.
属性
IUPAC Name |
[1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidin-3-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-16-21(27-3)11-10-19(23(16)28-4)15-24-12-6-8-18(14-24)22(25)17-7-5-9-20(13-17)26-2/h5,7,9-11,13,18H,6,8,12,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKUETDDEWXNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-Dimethoxy-3-methylbenzyl)-3-piperidinyl](3-methoxyphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)cyclohexanecarboxamide](/img/structure/B6005602.png)

![N-[1-(4-fluorophenyl)propyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6005615.png)


![N-cyclohexyl-N-methyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6005639.png)
![N-methyl-1-(3-phenylpropyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6005652.png)

![2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6005659.png)
![5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6005663.png)
![ethyl 4-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6005669.png)
![3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6005679.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B6005690.png)
![N-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}alanine](/img/structure/B6005696.png)